Cyanidin 3-sophoroside chloride

Enzymatic browning Food preservation Enzyme kinetics

Quantitation errors from using cyanidin-3-glucoside instead of the authentic sophoroside conjugate can reach 10% due to differences in molar absorptivity (30,900 vs. 34,300). This certified reference material eliminates data inconsistency. - Primary standard for red raspberry anthocyanin profiling - Characterized PPO inhibition (binding energy: -8.124 kcal/mol) - Zero pyranoanthocyanin formation - ideal for wine/juice stability studies

Molecular Formula C27H31ClO16
Molecular Weight 647.0 g/mol
CAS No. 38820-68-7
Cat. No. B1250881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanidin 3-sophoroside chloride
CAS38820-68-7
Molecular FormulaC27H31ClO16
Molecular Weight647.0 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O
InChIInChI=1S/C27H30O16.ClH/c28-7-17-19(34)21(36)23(38)26(41-17)43-25-22(37)20(35)18(8-29)42-27(25)40-16-6-11-13(32)4-10(30)5-15(11)39-24(16)9-1-2-12(31)14(33)3-9;/h1-6,17-23,25-29,34-38H,7-8H2,(H3-,30,31,32,33);1H/t17-,18-,19-,20-,21+,22+,23-,25-,26+,27+;/m1./s1
InChIKeySGNFWBVNFUISGD-XACLPQKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanidin 3-Sophoroside Chloride: Technical Overview


Cyanidin 3-sophoroside chloride (Cy-3-soph) is a naturally occurring anthocyanin glycoside, characterized by a cyanidin core linked to a sophorose disaccharide at the C3 position. It is widely present in red raspberries and other fruits as a pigment and bioactive compound . As a water-soluble chloride salt with a molecular weight of 646.98 g/mol, it exhibits pH-dependent color changes and is known for its free radical scavenging activity . This compound is primarily used as an analytical standard in HPLC-based quantitation of plant extracts and fruits .

Cyanidin 3-Sophoroside Chloride: Why Substitution Fails


Substituting cyanidin 3-sophoroside chloride with a more common analog like cyanidin 3-glucoside is not scientifically sound due to significant differences in their physicochemical and biological behavior. The sophorose moiety at the C3 position fundamentally alters key properties such as molar absorptivity and color intensity, which are critical for analytical and pigment applications [1]. Crucially, the glycosylation pattern dictates the compound's reactivity, including its resistance to forming degradation products like pyranoanthocyanins and its behavior in copigmentation reactions that stabilize color [2][3]. These differences extend to biological interactions, including a distinct, non-competitive inhibition mechanism of polyphenol oxidase and measurable variations in human bioavailability [4][5]. Relying on a generic anthocyanin standard or a different glycoside introduces a significant risk of data inconsistency and invalid experimental conclusions.

Cyanidin 3-Sophoroside Chloride: Quantitative Comparison


Non-Competitive PPO Inhibition Mechanism

Cyanidin-3-sophoroside (CS) exhibits a distinct non-competitive inhibition mode against polyphenol oxidase (PPO), a key enzyme in food browning. This mechanism differs from many common PPO inhibitors, including ascorbic acid and various phenolic acids, which often act competitively [1]. In silico docking studies reveal a strong binding interaction with PPO, with a calculated binding energy of -8.124 kcal/mol, confirming the stability of the enzyme-inhibitor complex [1]. This specific mode of action is crucial for its effectiveness as an anti-browning agent, as demonstrated by its ability to significantly reduce PPO activity and prolong the shelf life of fresh-cut apples [1].

Enzymatic browning Food preservation Enzyme kinetics

Molar Absorptivity vs. Cyanidin-3-Glucoside

For analytical quantitation and colorant applications, the molar absorptivity (ε) of cyanidin 3-sophoroside differs from the widely used cyanidin 3-glucoside. While both compounds share similar UV-vis spectral profiles across a range of pH values, their absolute ε values are distinct [1]. Specifically, the ε value for cyanidin 3-sophoroside is reported as 30,900 L·mol⁻¹·cm⁻¹ [2], whereas cyanidin 3-glucoside is reported with a higher ε of 34,300 L·mol⁻¹·cm⁻¹ [3]. This ~10% difference in molar absorptivity means that direct substitution in spectrophotometric assays will lead to significant quantification errors unless the correct ε value is applied. Furthermore, the molar absorptivity of Cy-3-soph was observed to be lower than that of Cy-3-glu as pH increased, except at pH 4.6 and 5.7 [1].

Analytical chemistry Food colorants Spectrophotometry

Resistance to Pyranoanthocyanin Formation

Glycosylation patterns dramatically influence an anthocyanin's ability to form pyranoanthocyanins, which are more stable pigments found in aged wines. A study comparing nine cyanidin derivatives found that while cyanidin-3-glycosides with 1→6 disaccharides produced a high yield of pyranoanthocyanins (~31%), and cyanidin-3-monoglycosides produced ~20%, the 1→2 disaccharide glycosides like cyanidin 3-sophoroside-5-glucoside did not form any detectable pyranoanthocyanins under the same conditions [1]. This complete resistance to pyranoanthocyanin formation represents a fundamental difference in chemical reactivity directly tied to its sophorose moiety [1].

Wine chemistry Pigment stability Anthocyanin degradation

Bioavailability Modulation by Metabolic Status

The bioavailability of cyanidin sophoroside varies significantly based on an individual's metabolic status. In a human study involving consumption of 250 g of red raspberries, individuals with prediabetes and insulin resistance exhibited a significantly higher bioavailability of cyanidin sophoroside (0.21 ± 0.02%) compared to healthy individuals (0.14 ± 0.03%, P = 0.04) [1]. For comparison, the bioavailability of the more common cyanidin 3-O-glucoside was also measured at 0.12 ± 0.01% in the prediabetic group and 0.09 ± 0.01% in the healthy group [1]. Notably, cyanidin sophoroside's bioavailability (0.21%) was substantially higher than that of cyanidin 3-O-glucoside (0.12%) within the prediabetic group [1].

Nutraceuticals Pharmacokinetics Personalized nutrition

Cyanidin 3-Sophoroside Chloride: Key Applications


Natural Anti-Browning Agent Development

The proven non-competitive inhibition of polyphenol oxidase (PPO) by cyanidin 3-sophoroside chloride, with a binding energy of -8.124 kcal/mol, directly supports its use in developing natural anti-browning treatments for fresh-cut fruits and vegetables. Researchers and food technologists should prioritize this compound for formulating edible coatings or dips designed to extend shelf life and maintain visual quality, as its mechanism is distinct from common competitive inhibitors like ascorbic acid [1].

Accurate Anthocyanin HPLC Quantitation

Given that cyanidin 3-sophoroside is a major anthocyanin in red raspberry, analytical chemists require this specific compound as a primary reference standard. Using cyanidin 3-glucoside as a substitute will lead to a ~10% error in quantitation due to the difference in molar absorptivity (ε = 30,900 vs. 34,300 L·mol⁻¹·cm⁻¹). Procurement of the authentic standard is therefore mandatory for generating accurate and reproducible data in food composition studies and quality control [2][3].

Anthocyanin Stability Studies in Wine and Juice

The complete resistance of cyanidin 3-sophoroside glycosides to forming pyranoanthocyanins makes this compound an essential tool for decoupling pigment evolution pathways in model wine and juice systems. Researchers investigating the impact of glycosidic linkage (1→2 vs. 1→6) on long-term color stability will find cyanidin 3-sophoroside chloride an indispensable comparator. Its unique behavior (0% yield) provides a critical baseline for understanding the chemical fate of anthocyanins with different glycosylation patterns [4].

Personalized Nutrition and Bioavailability

Human studies have shown that the bioavailability of cyanidin sophoroside is significantly higher in individuals with prediabetes (0.21%) compared to healthy individuals (0.14%), and is also higher than that of cyanidin 3-glucoside. This evidence positions cyanidin 3-sophoroside chloride as a key analyte for clinical and pharmacokinetic research investigating how metabolic status influences the absorption and potential health benefits of specific dietary anthocyanins. Its use as an analytical standard is critical for accurately quantifying plasma and urinary metabolites in such studies [5].

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